

Plantainoside D: A Technical Guide on its Chemical Structure and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantainoside D, a phenylethanoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of **Plantainoside D**. It includes a detailed summary of its biological functions, focusing on its role as an inhibitor of angiotensin-converting enzyme (ACE), IKK- β , and protein kinase C (PKC). Furthermore, this document outlines detailed experimental protocols for its isolation, and for the assessment of its biological activity. Signaling pathways associated with its therapeutic effects are also visually represented to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

Plantainoside D is a complex phenylethanoid glycoside. Its structure consists of a hydroxytyrosol aglycone and a caffeoyl moiety attached to a disaccharide core.

Table 1: Chemical Identifiers of Plantainoside D



Identifier	Value	Source
IUPAC Name	[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	INVALID-LINK
Molecular Formula	C29H36O16	INVALID-LINK
Molecular Weight	640.59 g/mol	INVALID-LINK
CAS Number	147331-98-4	INVALID-LINK
Canonical SMILES	C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(C(C(O4)CO)O)O)O)O)OOOOOOOOOO	INVALID-LINK
InChI	InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1	INVALID-LINK
InChlKey	CBZYUWGJNYOKHT- ZKDZFUIGSA-N	INVALID-LINK

Physical and Spectroscopic Properties







Plantainoside D is typically isolated as a powder.[1] While specific quantitative data for melting point and optical rotation are not widely reported in publicly available literature, they can be determined using standard analytical techniques.

Table 2: Physical and Spectroscopic Properties of Plantainoside D



Property	Value/Description	Method
Appearance	Powder	Visual Inspection
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	INVALID-LINK[1]
Purity	>98% (by HPLC)	INVALID-LINK
UV-Vis Spectroscopy	The UV-Vis spectrum of phenylethanoid glycosides like Plantainoside D typically shows absorption maxima characteristic of the caffeoyl and phenylethyl moieties.	UV-Vis Spectrophotometry
Infrared (IR) Spectroscopy	The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.	Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectroscopy are essential for confirming the structure. The spectra would show characteristic signals for the aromatic protons and carbons of the hydroxytyrosol and caffeoyl groups, as well as signals for the sugar moieties.	¹ H and ¹³ C NMR Spectroscopy
Mass Spectrometry (MS)	Electrospray ionization (ESI-MS) would show a molecular ion peak corresponding to the molecular weight of Plantainoside D.	Mass Spectrometry

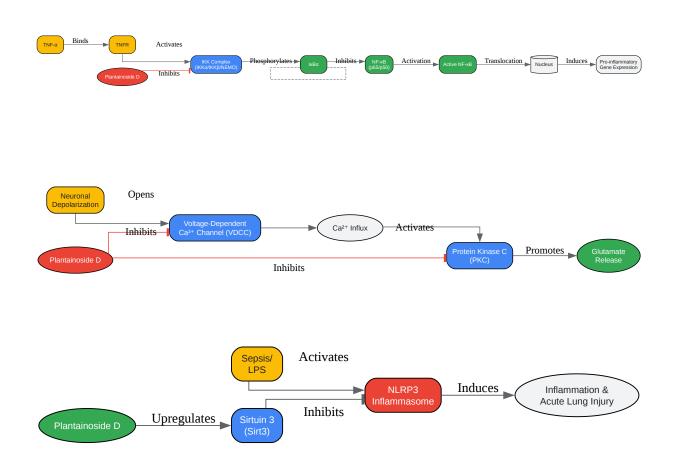


Biological Activity and Signaling Pathways

Plantainoside D exhibits a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and antihypertensive effects.[2]

Inhibition of NF-kB Signaling Pathway

Plantainoside D has been shown to inhibit the activation of the NF- κ B signaling pathway, a key regulator of inflammation.[2] This inhibition is mediated, at least in part, through the direct inhibition of I κ B kinase β (IKK β).



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